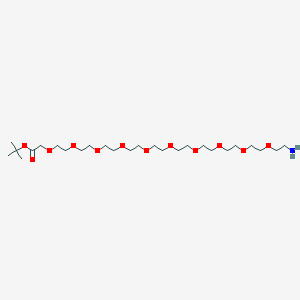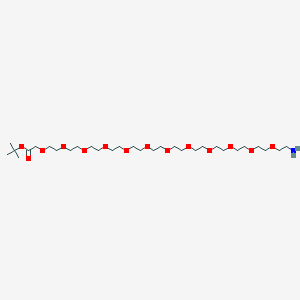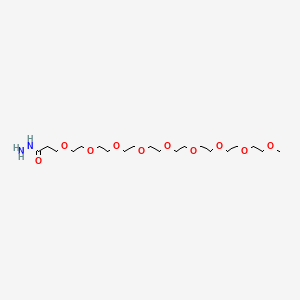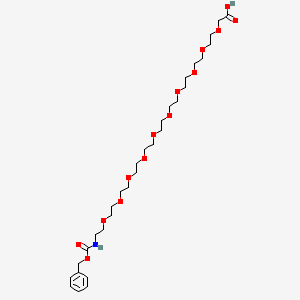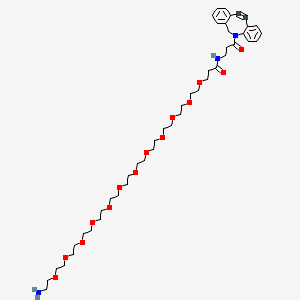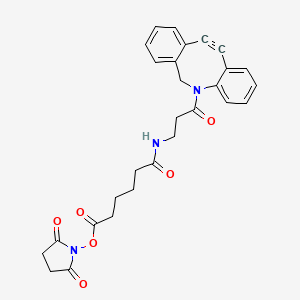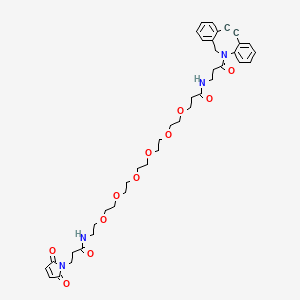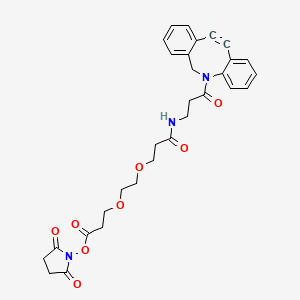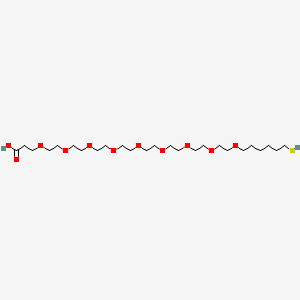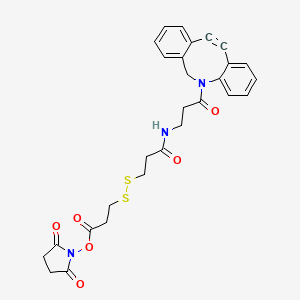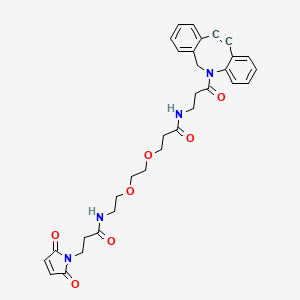
DBCO-NHCO-PEG2-maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-NHCO-PEG2-maleimide: is a multifunctional compound widely used in the field of chemical biology and drug discovery. It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a maleimide group. This compound is particularly valuable for its ability to facilitate bioconjugation reactions through strain-promoted alkyne-azide cycloaddition (SPAAC) and thiol-maleimide reactions.
Synthetic Routes and Reaction Conditions:
Synthesis of this compound:
The compound is synthesized through a multi-step organic synthesis process.
The DBCO group is typically introduced via a cycloaddition reaction involving dibenzocyclooctyne and an appropriate azide-containing precursor.
The PEG linker is attached to the DBCO group through a series of reactions involving protection and deprotection steps to ensure the correct placement of the PEG chain.
The maleimide group is then introduced at the terminal end of the PEG chain through a reaction with maleic anhydride or a similar reagent.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity.
Quality control measures, including chromatography and spectroscopy, are employed to verify the structure and purity of the final product.
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
This compound reacts with azide-functionalized molecules to form a stable triazole linkage.
This reaction does not require a copper catalyst, making it suitable for use in biological systems.
Thiol-Maleimide Reaction:
The maleimide group in this compound reacts specifically with thiol groups to form a stable thioether bond.
This reaction is commonly used for labeling proteins and other biomolecules.
Common Reagents and Conditions:
For SPAAC, azide-functionalized molecules and a suitable solvent (e.g., dimethyl sulfoxide, DMSO) are used.
For thiol-maleimide reactions, thiol-containing compounds (e.g., cysteine residues in proteins) and a mild buffer solution are typically employed.
Major Products Formed:
Triazole-linked products: from SPAAC reactions.
Thioether-linked products: from thiol-maleimide reactions.
Chemistry:
This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation.
It is also employed in the development of bioconjugation techniques for labeling and modifying biomolecules.
Biology:
The compound is used to study protein-protein interactions and protein labeling in biological research.
It facilitates the attachment of fluorescent tags or other probes to proteins for imaging and tracking purposes.
Medicine:
This compound is utilized in the development of targeted drug delivery systems.
It helps in the creation of antibody-drug conjugates (ADCs) for cancer therapy.
Industry:
The compound is used in the production of diagnostic reagents and therapeutic agents.
It is also employed in the development of biosensors and other analytical tools.
Mechanism:
SPAAC Reaction: The DBCO group in this compound reacts with azide groups in a strain-promoted manner to form a triazole ring.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent thioether bond.
Molecular Targets and Pathways:
The compound targets azide-functionalized molecules and thiol-containing biomolecules.
The reactions involve the formation of stable triazole and thioether linkages, which are crucial for bioconjugation applications.
相似化合物的比较
DBCO-PEG8-Maleimide: Contains a longer PEG linker, which may affect the flexibility and reactivity of the compound.
DBCO-Maleimide: Lacks the PEG spacer, making it more suitable for direct conjugation reactions.
Uniqueness:
DBCO-NHCO-PEG2-maleimide offers a balance between reactivity and solubility due to the presence of the PEG linker.
The compound's ability to undergo SPAAC reactions without a copper catalyst makes it particularly useful in biological systems.
属性
IUPAC Name |
N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZYXLRPJHTQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

